3,3,6,6-Tetramethyl-9-(4-((2-methylbenzyl)oxy)phenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
Overview
Description
- BMS 986187 is a positive allosteric modulator (PAM) that selectively targets the δ-opioid receptor.
- Its chemical structure is characterized by a molecular weight of 470.60 g/mol.
- The compound has an EC50 of 0.03 μM and a pKB of 6.02 (∼1 μM) for the δ-receptor. Notably, it lacks observable PAM activity at the μ-receptor (EC50 = 3 μM) .
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for BMS 986187 are not widely documented in the available literature.
- Industrial production methods remain proprietary, limiting our knowledge of large-scale synthesis.
Chemical Reactions Analysis
- BMS 986187 likely undergoes various chemical reactions, but detailed information on specific types (oxidation, reduction, substitution, etc.) is scarce.
- Common reagents and conditions used in these reactions are not well-documented.
- Major products resulting from these reactions remain undisclosed.
Scientific Research Applications
- BMS 986187’s applications span multiple fields:
Chemistry: Limited information exists regarding its direct use in chemical research.
Biology: It may serve as a valuable tool to study δ-opioid receptor function.
Medicine: Potential therapeutic applications are yet to be fully explored.
Industry: Its industrial applications remain undisclosed.
Mechanism of Action
- BMS 986187 exerts its effects through the δ-opioid receptor.
- Molecular targets and pathways involved require further investigation.
Comparison with Similar Compounds
- Unfortunately, direct comparisons with similar compounds are not readily available.
- Identifying unique features of BMS 986187 remains challenging due to limited data.
Properties
IUPAC Name |
3,3,6,6-tetramethyl-9-[4-[(2-methylphenyl)methoxy]phenyl]-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34O4/c1-19-8-6-7-9-21(19)18-34-22-12-10-20(11-13-22)27-28-23(32)14-30(2,3)16-25(28)35-26-17-31(4,5)15-24(33)29(26)27/h6-13,27H,14-18H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKIYVKPQNKSDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC=C(C=C2)C3C4=C(CC(CC4=O)(C)C)OC5=C3C(=O)CC(C5)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes BMS-986187 a unique therapeutic approach for potential treatment of conditions like IBS?
A1: Unlike traditional agonists that bind directly to the active site of the δ-opioid receptor (DOR), BMS-986187 acts as a positive allosteric modulator (PAM) [, , , , , ]. This means it binds to a different site on the DOR, enhancing the receptor's response to naturally occurring agonists like enkephalins. This approach offers potential advantages like increased selectivity, potentially leading to fewer side effects []. Research suggests that BMS-986187 might be beneficial in treating gut motility disorders like IBS by augmenting the inhibitory effects of DOR agonists on neurogenic contractions in the enteric nervous system (ENS) [].
Q2: How does BMS-986187 impact DOR signaling within the enteric nervous system?
A2: BMS-986187 demonstrates probe-dependence in its actions on DOR in the mouse colon, meaning its effects are contingent upon the presence of an orthosteric agonist []. It enhances the effects of DOR agonists by increasing their ability to inhibit neurogenic contractions, suggesting a potentiation of the DOR signaling pathway []. Additionally, BMS-986187 promotes DOR internalization in myenteric neurons, even in response to weakly internalizing agonists like ARM390, further indicating its influence on DOR signaling dynamics [].
Q3: Can BMS-986187 directly activate the δ-opioid receptor without an orthosteric agonist present?
A3: Research indicates that BMS-986187 can indeed function as a G-protein-biased allosteric agonist []. This means that it can directly activate the DOR, even in the absence of a primary agonist bound to the orthosteric site, and preferentially activate G protein signaling pathways []. This direct activation capability, coupled with its biased signaling, underscores the potential of BMS-986187 as a unique therapeutic tool.
Q4: What are the implications of BMS-986187's ability to enhance endogenous opioid activity for pain management?
A4: Studies have shown that BMS-986187, by itself, can produce significant antinociception, likely by amplifying the actions of naturally occurring opioids in the body []. Furthermore, it can potentiate the analgesic effects of certain opioid agonists, such as methadone, in a dose- and time-dependent manner []. These findings highlight the potential of BMS-986187 to achieve effective pain relief by leveraging and boosting the body's innate pain-modulating mechanisms.
Q5: Has BMS-986187 demonstrated any potential in treating conditions beyond pain and IBS?
A5: Preclinical studies suggest that BMS-986187 may hold promise in treating depression [, ]. It demonstrates antidepressant-like effects in mice, which are blocked by the DOR antagonist naltrindole and absent in DOR knockout mice, confirming a DOR-mediated mechanism [, ]. Furthermore, the antidepressant effects of BMS-986187 appear to be potentiated in the absence of μ-opioid receptor (MOR) activity, suggesting a complex interplay between DOR and MOR in mediating these effects [].
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